molecular formula C8H3Cl2IN2O B8132345 2,7-dichloro-6-iodo-1H-quinazolin-4-one

2,7-dichloro-6-iodo-1H-quinazolin-4-one

Cat. No.: B8132345
M. Wt: 340.93 g/mol
InChI Key: GNNMKNONLRNPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “2,7-dichloro-6-iodo-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

2,7-dichloro-6-iodo-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in halogenated compounds .

Scientific Research Applications

2,7-dichloro-6-iodo-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in the study of enzyme interactions and protein-ligand binding. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the regulation of matrix metalloproteinase activity, which is crucial for various physiological processes and disease pathogenesis . In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7-dichloro-6-iodo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to regulate the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This regulation occurs through enzyme activation, inhibition, complex formation, and compartmentalization. The compound’s interactions with other proteins and molecules play a crucial role in its mechanism of action .

Comparison with Similar Compounds

2,7-dichloro-6-iodo-1H-quinazolin-4-one can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include other matrix metalloproteinase inhibitors and cyclodextrin inclusion complexes. What sets this compound apart is its specific interaction with MMPs and its unique inclusion complex formation with cyclodextrins, which enhances its solubility and stability .

List of Similar Compounds::
  • Matrix metalloproteinase inhibitors
  • Cyclodextrin inclusion complexes

Properties

IUPAC Name

2,7-dichloro-6-iodo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2IN2O/c9-4-2-6-3(1-5(4)11)7(14)13-8(10)12-6/h1-2H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNMKNONLRNPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1I)Cl)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1I)Cl)NC(=NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.